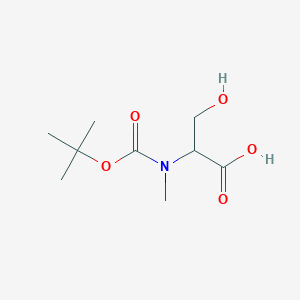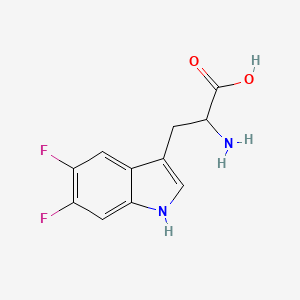![molecular formula C13H18ClN B12304381 rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B12304381.png)
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de rac-(1R,6S,8R)-8-phényl-3-azabicyclo[420]octane est un composé chimique appartenant à la classe des composés azabicycliques. Il se caractérise par sa structure bicyclique unique, qui comprend un groupe phényle et un atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de rac-(1R,6S,8R)-8-phényl-3-azabicyclo[4.2.0]octane implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Les étapes clés incluent la formation du noyau bicyclique et l'introduction du groupe phényle. Les voies de synthèse courantes peuvent impliquer :
Réactions de cyclisation : Formation de la structure bicyclique par cyclisation intramoléculaire.
Réactions de substitution : Introduction du groupe phényle par des réactions de substitution nucléophile.
Formation du chlorhydrate : Conversion en sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des voies de synthèse pour améliorer le rendement et la pureté. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour intensifier efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de rac-(1R,6S,8R)-8-phényl-3-azabicyclo[4.2.0]octane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Le groupe phényle ou d'autres substituants peuvent être remplacés par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courantes
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle ou d'autres nucléophiles/électrophiles.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications de recherche scientifique
Le chlorhydrate de rac-(1R,6S,8R)-8-phényl-3-azabicyclo[4.2.0]octane a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les molécules et les systèmes biologiques.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, y compris ses effets sur le système nerveux central.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de rac-(1R,6S,8R)-8-phényl-3-azabicyclo[4.2.0]octane implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, en modulant leur activité et en entraînant divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate d'acide rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylique
- Chlorhydrate de rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane
- Chlorhydrate de rac-(1R,6S,8R)-8-(4-fluorophényl)-3-azabicyclo[4.2.0]octane
Unicité
Le chlorhydrate de rac-(1R,6S,8R)-8-phényl-3-azabicyclo[4.2.0]octane est unique en raison de sa structure bicyclique spécifique et de la présence du groupe phényle. Cette unicité structurale contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C13H18ClN |
|---|---|
Poids moléculaire |
223.74 g/mol |
Nom IUPAC |
8-phenyl-3-azabicyclo[4.2.0]octane;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12;/h1-5,11-14H,6-9H2;1H |
Clé InChI |
BOPRDPDSPJVDIC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1CC2C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride](/img/structure/B12304300.png)

![3a,4a,5,7,8,8a,9,9a-Octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2,6(3H,4H)-dione](/img/structure/B12304327.png)

![2-(4-Fluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12304336.png)


![[5-(5-Acetyloxypentan-2-yl)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylbutanoate](/img/structure/B12304342.png)
![1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl](/img/structure/B12304346.png)
![6,14-Dihydroxy-7-methoxy-13-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12304348.png)
![2-[1-Hydroxy-1-(4,14,17-trihydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B12304358.png)



